Cyclohexyl 3-aminopropanoate hydrochloride
CAS No.: 133273-81-1
Cat. No.: VC3022247
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133273-81-1 |
---|---|
Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.7 g/mol |
IUPAC Name | cyclohexyl 3-aminopropanoate;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H |
Standard InChI Key | RKWBJOOSUVBSAI-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)OC(=O)CCN.Cl |
Canonical SMILES | C1CCC(CC1)OC(=O)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Cyclohexyl 3-aminopropanoate hydrochloride is an aminopropanoate ester with a cyclohexyl group, existing as a hydrochloride salt. The compound is characterized by a primary amine functional group at the terminal position of the propanoate chain and a cyclohexyl ester group. Its molecular structure provides distinct chemical properties that make it valuable in various applications.
Basic Chemical Information
The compound possesses the following fundamental chemical identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 133273-81-1 |
Molecular Formula | C₉H₁₈ClNO₂ |
Molecular Weight | 207.70 g/mol |
IUPAC Name | cyclohexyl 3-aminopropanoate;hydrochloride |
InChI Key | RKWBJOOSUVBSAI-UHFFFAOYSA-N |
SMILES Notation | C1CCC(CC1)OC(=O)CCN.Cl |
Parent Compound | Cyclohexyl 3-aminopropanoate (CID 54269871) |
The structure consists of a 3-aminopropanoate moiety where the carboxylic acid function forms an ester with cyclohexanol, while the amino group exists as a hydrochloride salt . This salt formation significantly affects the compound's solubility and stability in various solvents.
Structural Features
The compound contains several key structural features that determine its chemical behavior:
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Primary amine group: Provides nucleophilic properties and hydrogen bonding capabilities
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Ester linkage: Susceptible to hydrolysis under acidic or basic conditions
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Cyclohexyl ring: Contributes lipophilicity and steric bulk
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Hydrochloride salt form: Enhances water solubility compared to the free base
These structural elements collectively contribute to the compound's reactivity profile and physico-chemical properties .
Physical and Chemical Properties
Cyclohexyl 3-aminopropanoate hydrochloride possesses distinctive physical and chemical properties that influence its handling, storage, and applications in research and industrial settings.
Physical Properties
The compound typically appears as a crystalline solid at room temperature. While specific melting point data for this exact compound is limited in the available literature, similar amino acid ester hydrochlorides typically exhibit melting points in the range of 150-200°C .
Solubility Properties
As a hydrochloride salt, the compound demonstrates enhanced solubility in polar solvents compared to its free base form. The typical solubility pattern is as follows:
Solvent Type | Solubility |
---|---|
Water | Good to excellent |
Lower alcohols (methanol, ethanol) | Good |
Acetonitrile | Moderate |
Dichloromethane | Limited |
Ethyl acetate | Poor |
Hexanes/petroleum ethers | Very poor |
The hydrochloride salt formation significantly improves aqueous solubility, which is particularly advantageous for biological testing and pharmaceutical applications .
Chemical Reactivity
Cyclohexyl 3-aminopropanoate hydrochloride exhibits reactivity patterns consistent with its functional groups:
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The primary amine can participate in various nucleophilic substitution reactions, forming amides, imines, or undergoing alkylation
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The ester group is susceptible to hydrolysis, particularly under basic conditions
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As a hydrochloride salt, it can be converted to the free base through treatment with bases such as sodium bicarbonate or sodium hydroxide
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The compound can serve as a building block in peptide synthesis and other condensation reactions
Synthesis Methods
Several synthetic approaches can be employed to prepare cyclohexyl 3-aminopropanoate hydrochloride, with the choice of method depending on available starting materials, scale, and specific requirements.
From Beta-Alanine and Cyclohexanol
One common synthesis route involves the esterification of beta-alanine (3-aminopropanoic acid) with cyclohexanol, followed by salt formation:
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Direct esterification of beta-alanine with cyclohexanol under acidic conditions (sulfuric acid or p-toluenesulfonic acid) with azeotropic removal of water
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Treatment of the resulting ester with hydrogen chloride gas or concentrated hydrochloric acid to form the hydrochloride salt
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Recrystallization from appropriate solvent systems to obtain the pure product
This approach typically provides moderate to good yields but may require careful control of reaction conditions to minimize side reactions.
Alternative Synthetic Routes
Alternative synthetic pathways may include:
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Transesterification of methyl or ethyl 3-aminopropanoate with cyclohexanol followed by salt formation
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Nucleophilic substitution of cyclohexyl 3-halopropanoate with azide, followed by reduction and hydrochloride salt formation
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Arndt-Eistert homologation of cyclohexyl 2-aminoacetate derivatives
These alternative routes may offer advantages depending on specific requirements such as scale, availability of starting materials, or stereochemical considerations .
Analytical Characterization
Proper characterization of cyclohexyl 3-aminopropanoate hydrochloride is essential for confirming identity, assessing purity, and ensuring quality control in research and industrial applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of cyclohexyl 3-aminopropanoate hydrochloride in deuterated solvents typically exhibits the following characteristic signals:
Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
-NH₃⁺ | ~7.5-8.5 | Broad singlet | 3H |
-CH₂-NH₃⁺ | ~3.0-3.2 | Triplet | 2H |
-CH₂-CO- | ~2.7-2.9 | Triplet | 2H |
Cyclohexyl -CH- | ~4.7-4.9 | Multiplet | 1H |
Cyclohexyl -CH₂- | ~1.2-1.9 | Complex multiplets | 10H |
The ¹³C NMR spectrum would typically show signals for the carbonyl carbon (~170-175 ppm), the cyclohexyl methine carbon (~73-75 ppm), the two propanoate chain carbons (~30-36 ppm and ~35-40 ppm), and the cyclohexyl methylene carbons (~23-32 ppm) .
Infrared (IR) Spectroscopy
Key IR spectral features would include:
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N-H stretching bands (~3000-3100 cm⁻¹)
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C=O stretching band for the ester (~1730-1750 cm⁻¹)
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C-O stretching for the ester (~1150-1250 cm⁻¹)
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C-N stretching (~1080-1130 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis typically reveals a molecular ion peak corresponding to the free base (M⁺-HCl, m/z 171) rather than the hydrochloride salt itself, along with characteristic fragmentation patterns .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be employed for purity assessment and quality control, typically using reverse-phase conditions with UV detection. Common HPLC parameters include:
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Column: C18 reversed-phase
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Mobile phase: Mixture of acetonitrile or methanol with water, containing ionic modifiers such as ammonium acetate or phosphate buffer
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Detection: UV at 210-220 nm
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Retention time: System-dependent, but typically in the range of 3-10 minutes under standard gradient conditions
Applications and Uses
Cyclohexyl 3-aminopropanoate hydrochloride finds applications across several scientific and industrial domains, leveraging its unique structural features and reactivity.
Synthetic Organic Chemistry
The compound serves as a valuable building block in organic synthesis, particularly for:
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Preparation of more complex amino acid derivatives and peptides
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Synthesis of biologically active compounds, including enzyme inhibitors
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Development of chiral auxiliaries for asymmetric synthesis
Biochemical Research
In biochemical contexts, the compound has potential applications in:
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Enzyme inhibition studies, particularly for esterases and proteases
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Investigation of metabolic pathways involving amino acid derivatives
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Probing structure-activity relationships in receptor binding studies
Industrial Applications
The industrial relevance of cyclohexyl 3-aminopropanoate hydrochloride includes:
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Pharmaceutical intermediate in drug synthesis
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Component in specialty polymers and materials
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Reagent in fine chemical manufacturing
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Potential use in agricultural chemistry for pesticide or herbicide development
Compound | Structural Difference | Reported Biological Activities |
---|---|---|
Cyclohexyl 3-aminopropanoate (free base) | Lacks hydrochloride group | Enzyme substrate, potential neuromodulatory effects |
Methyl 3-aminopropanoate hydrochloride | Contains methyl instead of cyclohexyl group | Precursor for neurotransmitter synthesis, enzyme modulation |
3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride | Amide instead of ester linkage | Enhanced metabolic stability, receptor binding |
(S)-Cyclohexyl 2-aminopropanoate hydrochloride | Additional methyl group at alpha position | Chiral compound with potential stereoselective effects |
This comparative analysis suggests potential applications in neuropharmacology, enzyme modulation, and receptor-targeted therapies .
Future Perspectives and Research Directions
The continued study and application of cyclohexyl 3-aminopropanoate hydrochloride present several promising avenues for future research and development.
Synthetic Methodology Development
Opportunities for methodological advancements include:
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Development of more efficient and environmentally friendly synthesis routes
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Exploration of enzymatic approaches for stereoselective synthesis
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Investigation of continuous flow processes for scaled production
Material Science Applications
The compound's unique combination of functional groups suggests potential applications in:
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